Enhanced Lipophilicity Versus the Des-Vinyl Parent
The target compound exhibits a computed XLogP3 of 2.5, compared to 1.7 for the des-vinyl analog methyl 2-(4-methoxyphenyl)acetate [1][2]. This represents an increase of 0.8 log units (approximately 47% higher calculated lipophilicity), driven entirely by the vinyl substituent at the 3-position. Both compounds share identical hydrogen bond acceptor (3) and donor (0) counts, isolating the lipophilicity difference to the vinyl group [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Methyl 2-(4-methoxyphenyl)acetate (CAS 23786-14-3): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.8 (47% increase relative to comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019–2021); identical computational methodology for both compounds |
Why This Matters
The 0.8 log unit lipophilicity increase falls within a range known to significantly affect passive membrane permeability, plasma protein binding, and metabolic clearance predictions, making the vinyl derivative a distinct tool compound for SAR studies where lipophilicity modulation is critical.
- [1] PubChem CID 58973604: XLogP3 = 2.5, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 3. View Source
- [2] PubChem CID 90266: XLogP3 = 1.7, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 3. View Source
